N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide
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Overview
Description
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of difluoromethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Difluoromethoxy Group:
Amidation: The final step involves the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of specific biochemical pathways. The difluoromethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Difluoromethoxy)-5-methylphenyl]prop-2-enamide: Similar structure but with a methyl group instead of a fluorine atom.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Contains a difluoromethoxy group but has a different core structure.
Uniqueness
N-[[2-(Difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)-5-fluorophenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-2-10(16)15-6-7-5-8(12)3-4-9(7)17-11(13)14/h2-5,11H,1,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCIRJJBABIKSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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